2-Nitrophenoxyacetyl Chloride
Overview
Description
2-Nitrophenoxyacetyl Chloride is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol. It is widely used in scientific research due to its broad range of properties. The compound is known for its centrosymmetric molecular structure, which allows it to exist in different conformations depending on the orientation of the nitro groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenoxyacetyl Chloride can be synthesized from 2-Nitrophenoxyacetic acid. One common method involves the use of phosphorus pentachloride in toluene as a solvent . The reaction conditions typically require careful control of temperature and the addition of reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but with optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced equipment and automation helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenoxyacetyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, often under basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted phenoxyacetyl derivatives.
Reduction Reactions: The major product is the corresponding amino derivative.
Scientific Research Applications
2-Nitrophenoxyacetyl Chloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitrophenoxyacetyl Chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. The nitro group plays a crucial role in its reactivity, influencing the overall mechanism.
Comparison with Similar Compounds
2-Nitrophenoxyacetic Acid: The precursor to 2-Nitrophenoxyacetyl Chloride.
2-Nitrophenoxyacetate Esters: Similar in structure but differ in reactivity and applications.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its centrosymmetric structure and the presence of both nitro and acetyl chloride functional groups contribute to its distinct properties and applications.
Properties
IUPAC Name |
2-(2-nitrophenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWBGACGIKCIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462295 | |
Record name | 2-Nitrophenoxyacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20142-87-4 | |
Record name | 2-Nitrophenoxyacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrophenoxyacetyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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